ethyl 4-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N6O3S and its molecular weight is 440.52. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Design and Synthesis of Mycobacterium Tuberculosis GyrB Inhibitors
A series of compounds, including ethyl 4-(5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamido)piperidine-1-carboxylate analogs, were synthesized for targeting Mycobacterium tuberculosis GyrB. These compounds exhibited significant in vitro antituberculosis activity, with specific derivatives showing promising inhibitory action against both Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, without cytotoxic effects at tested concentrations. This research highlights the potential of these compounds in developing new antituberculosis agents (Jeankumar et al., 2013).
Antimicrobial Activity of Triazole Derivatives
This compound and its derivatives have been evaluated for antimicrobial activity. The Mannich base derivatives of these compounds have shown significant activity against various test microorganisms, compared with ampicillin. This study underscores the utility of these compounds as potential antimicrobial agents, offering a new avenue for the treatment of infectious diseases (Fandaklı et al., 2012).
Hybrid Molecules with Biological Activity
Research into hybrid molecules containing ethyl piperazine-1-carboxylate derivatives has identified compounds with notable antimicrobial, antilipase, and antiurease activities. Specifically, derivatives containing a 1,3-oxazol(idin)e, 5-thioxo-1,2,4-triazole, 1,3,4-thiadiazole, 5-thioxo-1,3,4-oxadiazole, or 1,3-thiazole nucleus have demonstrated efficacy against a range of test microorganisms. This highlights the diverse biological activity of these hybrid molecules and their potential in pharmaceutical applications (Başoğlu et al., 2013).
Soluble Epoxide Hydrolase Inhibition
A study on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, including derivatives of this compound, identified compounds with potent inhibitory effects on soluble epoxide hydrolase. These findings suggest the relevance of these compounds in exploring therapeutic strategies for diseases where soluble epoxide hydrolase plays a key role (Thalji et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 4-[[5-methyl-1-(4-phenyl-1,3-thiazol-2-yl)triazole-4-carbonyl]amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O3S/c1-3-30-21(29)26-11-9-16(10-12-26)22-19(28)18-14(2)27(25-24-18)20-23-17(13-31-20)15-7-5-4-6-8-15/h4-8,13,16H,3,9-12H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOILBQOYZYIPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=C(N(N=N2)C3=NC(=CS3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.